2-Chloro-5-(5-hydroxypyridin-3-yl)benzonitrile
Overview
Description
2-Chloro-5-(5-hydroxypyridin-3-yl)benzonitrile is an organic compound with the molecular formula C12H7ClN2O It is characterized by the presence of a chloro group, a hydroxypyridinyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-hydroxypyridin-3-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzonitrile and 3-hydroxypyridine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.
Coupling Reaction: The key step involves a coupling reaction between 2-chlorobenzonitrile and 3-hydroxypyridine, facilitated by a palladium catalyst.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-hydroxypyridin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
2-Chloro-5-(5-hydroxypyridin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-hydroxypyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(3-hydroxypyridin-2-yl)benzonitrile
- 2-Chloro-5-(4-hydroxypyridin-3-yl)benzonitrile
- 2-Chloro-5-(5-hydroxypyridin-4-yl)benzonitrile
Uniqueness
2-Chloro-5-(5-hydroxypyridin-3-yl)benzonitrile is unique due to the specific positioning of the hydroxypyridinyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-5-(5-hydroxypyridin-3-yl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-12-2-1-8(3-9(12)5-14)10-4-11(16)7-15-6-10/h1-4,6-7,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYZATHUWQZVGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)O)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682937 | |
Record name | 2-Chloro-5-(5-hydroxypyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-88-8 | |
Record name | Benzonitrile, 2-chloro-5-(5-hydroxy-3-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(5-hydroxypyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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